molecular formula C7H12F3NO2 B15198043 Ethyl (R)-2-amino-5,5,5-trifluoropentanoate

Ethyl (R)-2-amino-5,5,5-trifluoropentanoate

Cat. No.: B15198043
M. Wt: 199.17 g/mol
InChI Key: MZXWLIZWWJYYOP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (R)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid ester characterized by a chiral center at the C2 position (R-configuration) and a terminal trifluoromethyl (-CF₃) group. This compound is structurally related to linear ω-CF₃-substituted amino acids, which are widely utilized in drug development and peptide research due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs . The ethyl ester moiety improves solubility in organic solvents, facilitating its use in synthetic applications such as asymmetric alkylation and dynamic kinetic resolution (DKR) processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

ethyl (2R)-2-amino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3/t5-/m1/s1

InChI Key

MZXWLIZWWJYYOP-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC(F)(F)F)N

Canonical SMILES

CCOC(=O)C(CCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

The racemic acid hydrochloride (11) serves as the starting material. As reported by Mei et al., this compound is prepared via hydrolysis of commercially available N-acetyl-2-amino-5,5,5-trifluoropentanoic acid (10) using 6 N hydrochloric acid. The reaction proceeds quantitatively at 100°C for 4 hours, yielding 88.8% of 11 after purification.

Key Reaction Data:

Parameter Value
Starting Material N-Acetyl derivative (10)
Reagent 6 N HCl
Temperature 100°C
Time 4 hours
Yield 88.8%

Dynamic Kinetic Resolution with (R)-Configured Ligands

To obtain the (R)-enantiomer, the chiral ligand’s configuration is reversed. While the original study employed the (S)-ligand (S)-4 to produce (S)-2-amino-5,5,5-trifluoropentanoic acid, substituting it with its (R)-enantiomer enables access to the (R)-acid. The DKR process involves combining racemic 11 , nickel(II) chloride, and the (R)-ligand in methanol under basic conditions (potassium carbonate). After 2.5 hours at 50°C, the diastereomeric nickel complex precipitates, yielding the (R)-acid with >98% enantiomeric excess (ee).

Optimized DKR Conditions:

Component Quantity Role
Racemic 11 16.6 g (80.1 mmol) Substrate
(R)-Ligand 30.0 g (57.2 mmol) Chiral inducer
NiCl₂ 10.4 g (80.1 mmol) Metal coordinator
K₂CO₃ 55.4 g (401 mmol) Base
Solvent Degassed MeOH (900 mL) Reaction medium

Esterification to Ethyl (R)-2-Amino-5,5,5-trifluoropentanoate

The resolved (R)-acid is esterified using ethanol under acidic conditions. Fischer esterification—employing ethanol and concentrated HCl—protonates the amino group, facilitating nucleophilic attack at the carbonyl. The reaction typically proceeds at reflux (78°C) for 12–24 hours, yielding the ethyl ester hydrochloride. Neutralization with a weak base (e.g., NaHCO₃) liberates the free amine, affording this compound.

Asymmetric Alkylation of Chiral Glycine Equivalents

Nickel-Mediated Alkylation Strategy

An alternative route involves asymmetric alkylation of a chiral glycine equivalent. The nickel complex (S)-5 serves as a glycine surrogate, reacting with 1,1,1-trifluoro-3-iodopropane in deoxygenated DMF. Substituting the (S)-configured complex with its (R)-counterpart enables the synthesis of the (R)-amino acid ester directly.

Procedure Highlights:

  • Substrate: Ni-(R)-glycine complex (1.0 g, 1.66 mmol)
  • Alkylating Agent: 1,1,1-Trifluoro-3-iodopropane (0.21 mL, 1.83 mmol)
  • Base: NaOH beads (0.080 g, 2.00 mmol)
  • Solvent: DMF (10 mL)
  • Yield: 98.4% with 84.0% diastereomeric excess (de)

Disassembly and Esterification

The alkylated nickel complex is disassembled using hydrochloric acid, releasing the (R)-amino acid. Subsequent esterification follows the same protocol as Section 1.4, yielding the target ethyl ester. This method avoids the need for resolution but requires stringent control over reaction conditions to maintain stereochemical integrity.

Comparative Analysis of Methodologies

Efficiency and Scalability

The DKR approach excels in scalability, with demonstrated success on 20 g scales. In contrast, asymmetric alkylation is more suitable for small-scale syntheses (<5 g) due to chromatographic purification requirements.

Table 1: Method Comparison

Parameter DKR Route Alkylation Route
Scale >20 g <5 g
Yield 88–93% 84–98%
Stereoselectivity >98% ee 84% de
Purification Filtration/recrystallization Chromatography required

Practical Considerations

  • DKR Advantages: No chromatographic steps; ligand recycling feasible.
  • Alkylation Challenges: Sensitivity to oxygen and moisture; limited scalability.

Characterization and Quality Control

Spectroscopic Data

This compound exhibits distinct spectral features:

  • ¹H NMR (CD₃OD): δ 4.36 (q, 2H, -COOCH₂CH₃), 3.82 (t, 1H, -CH(NH₂)), 2.30–2.60 (m, 2H, -CH₂CF₃), 1.82–2.05 (m, 2H, -CH₂-), 1.29 (t, 3H, -CH₂CH₃).
  • ¹⁹F NMR (CDCl₃): δ −66.86 (s, CF₃).

Enantiomeric Purity Assessment

Chiral HPLC using a Crownpak CR-I column (Daicel) confirms >98% ee for the (R)-enantiomer under isocratic conditions (HClO₄, pH 1.5, 0.5 mL/min).

Chemical Reactions Analysis

Hydrolysis to 2-Amino-5,5,5-trifluoropentanoic Acid

Ethyl (R)-2-amino-5,5,5-trifluoropentanoate undergoes acid- or base-catalyzed hydrolysis to yield (R)-2-amino-5,5,5-trifluoropentanoic acid, a key intermediate in pharmaceutical synthesis. This reaction is critical for accessing enantiomerically pure fluorinated amino acids used in drug development .

Reaction Conditions Catalyst Temperature Product Yield
Aqueous HCl (6 N)Acidic100°C, 4 hours(S)-2-Amino-5,5,5-trifluoropentanoic acid88.8%
Methanol/H₂O with K₂CO₃Basic50°C, 2.5 hoursRacemic acid via dynamic kinetic resolution~90%

Key Observations :

  • Acidic hydrolysis typically requires prolonged heating (e.g., 6 N HCl at 100°C) .

  • Base-catalyzed hydrolysis in methanol with potassium carbonate facilitates dynamic kinetic resolution, enabling large-scale synthesis of enantiopure products .

Diastereoselective Alkylation

The compound participates in alkylation reactions mediated by chiral nickel(II) complexes. These reactions exploit the chirality of the amino group to achieve high diastereoselectivity, forming derivatives for peptide synthesis .

Reagent Ligand Temperature Diastereoselectivity
NiCl₂ with (S)-BPB ligand(S)-BPB50°C>99:1 (S,S:other)

Mechanism :

  • The amino group coordinates with nickel(II), forming a chiral complex.

  • Alkylation occurs at the α-carbon, preserving the (R)-configuration at the chiral center .

Fmoc-Protection of the Amino Group

The primary amino group undergoes Fmoc-protection to facilitate solid-phase peptide synthesis. This reaction is pivotal for integrating fluorinated amino acids into bioactive peptides .

Reagent Conditions Product Yield
Fmoc-Cl, NaHCO₃DMF, 0°C to room tempFmoc-(R)-2-amino-5,5,5-trifluoropentanoate85–90%

Applications :

  • Enables incorporation into peptide chains for studying fluorination effects on protein stability .

Enzymatic Activation and Editing

While not a direct reaction of the ester, studies on related fluorinated amino acids reveal that Valyl-tRNA synthetase (ValRS) and Isoleucyl-tRNA synthetase (IleRS) exhibit relaxed substrate tolerance toward fluorinated analogs. This suggests potential misincorporation into proteins during translation, a phenomenon explored in synthetic biology .

Enzyme Substrate Activation Efficiency Implications
ValRSTfeGly (analog)HighPotential for engineered fluorinated proteins

Stability and Side Reactions

The trifluoromethyl group enhances thermal stability but may participate in unexpected side reactions under harsh conditions:

  • Decarboxylation : Observed at temperatures >150°C.

  • Racemization : Occurs in strongly acidic/basic media, necessitating controlled pH during reactions .

Scientific Research Applications

Ethyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-2-Amino-5,5,5-Trifluoropentanoic Acid

Structural Differences : The carboxylic acid derivative lacks the ethyl ester group, rendering it more polar and less soluble in organic media.
Synthesis : Prepared via DKR using a chiral Ni(II) complex, whereas the ethyl ester derivative is synthesized through alkylation or esterification of the corresponding acid .
Applications : The acid form is directly incorporated into bioactive peptides, while the ester form serves as a synthetic intermediate for further functionalization .

Ethyl 5,5,5-Trifluoro-2,4-Dioxopentanoate

Functional Groups: Contains two ketone groups (C2 and C4) instead of an amino group at C2. Reactivity: The diketone structure enables participation in cyclocondensation reactions (e.g., forming heterocycles), contrasting with the amino ester’s role in peptide coupling or asymmetric synthesis . Applications: Primarily used in the synthesis of imidazopyridines and other fused heterocycles rather than amino acid derivatives .

Methyl 4-Amino-5,5,5-Trifluoropentanoate

Structural Differences: Features a methyl ester and an amino group at C4 instead of C2. Physicochemical Properties: The shorter methyl ester may reduce steric hindrance during hydrolysis compared to the ethyl ester. The shifted amino group alters hydrogen-bonding interactions and chiral recognition in enzymatic processes .

Ethyl 2-Amino-Thiophene/Thienopyridine Carboxylates

Structural Differences: Incorporate aromatic or heterocyclic rings (e.g., thiophene, tetrahydrobenzo[b]thiophene), introducing π-conjugation and rigidity absent in the linear trifluoropentanoate. Biological Activity: These compounds exhibit antiparasitic and antimicrobial properties (e.g., benzimidazole hybrids with IC₅₀ values as low as 0.010 μM against Giardia intestinalis), whereas fluorinated amino acid esters are primarily explored for metabolic stability in peptides . Synthesis: Often synthesized via cyclocondensation of ethyl glycinate derivatives with sulfur-containing reagents, differing from the alkylation/DKR routes used for the trifluoropentanoate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Synthesis Method
Ethyl (R)-2-Amino-5,5,5-Trifluoropentanoate C₇H₁₂F₃NO₂ 211.17 g/mol Ethyl ester, -CF₃, -NH₂ Peptide intermediates, DKR Alkylation, DKR
(S)-2-Amino-5,5,5-Trifluoropentanoic Acid C₅H₈F₃NO₂ 195.12 g/mol Carboxylic acid, -CF₃, -NH₂ Bioactive peptides Hydrolysis of N-acetyl precursor
Ethyl 5,5,5-Trifluoro-2,4-Dioxopentanoate C₇H₉F₃O₄ 214.14 g/mol Ethyl ester, two ketones Heterocycle synthesis Cyclocondensation
Methyl 4-Amino-5,5,5-Trifluoropentanoate C₆H₁₀F₃NO₂ 197.15 g/mol Methyl ester, -CF₃, -NH₂ Limited reports Esterification of acid
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate C₁₁H₁₅NO₂S 225.30 g/mol Thiophene ring, ethyl ester Antiparasitic agents Cyclocondensation

Key Research Findings

  • Stereochemical Control: The (R)-configuration of this compound offers distinct stereoselectivity in asymmetric synthesis compared to its (S)-acid counterpart, which is more prevalent in peptide applications .
  • Fluorine Effects: The -CF₃ group enhances lipophilicity and metabolic stability, a shared advantage with methyl 4-amino-5,5,5-trifluoropentanoate but absent in non-fluorinated thiophene carboxylates .
  • Divergent Reactivity: Unlike diketone derivatives (e.g., Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate), the amino ester undergoes nucleophilic substitution at the amino group, enabling peptide bond formation .

Biological Activity

Ethyl (R)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid analog that has garnered attention in biochemical research due to its unique properties and potential applications in protein synthesis and drug development. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

This compound is a derivative of 2-amino-5,5,5-trifluoropentanoic acid. The synthesis of this compound often employs dynamic kinetic resolution techniques, which allow for high yields and selectivity in producing the desired enantiomer. Research indicates that the compound can be synthesized in operationally convenient scales using chiral ligands that facilitate the resolution process .

Protein Incorporation

One of the most significant aspects of this compound is its ability to act as a surrogate for isoleucine during protein synthesis. Studies have shown that when incorporated into proteins, it can maintain similar biological activity to natural amino acids. For instance, in experiments with murine interleukin-2 (mIL-2), the fluorinated variant exhibited an effective proliferative response comparable to that of the wild-type cytokine .

Enzyme Kinetics

The enzyme kinetics associated with this compound reveal that it is activated approximately 100-fold less efficiently than isoleucine. The specificity constants for the incorporation of this fluorinated amino acid into proteins are significantly lower than those for natural substrates . This reduced efficiency highlights the challenges associated with using fluorinated amino acids in biological systems.

Study on E. coli Growth

In a study examining the effects of this compound on E. coli growth, it was found that while isoleucine is essential for bacterial growth, the fluorinated analog inhibited cell growth at higher concentrations. Specifically, at 4 mM concentrations of this compound, cell growth was completely suppressed . This suggests potential cytotoxic effects when used in excess.

Cytotoxicity Assessments

Cytotoxicity assessments using MTT assays have been employed to evaluate the viability of cells treated with this compound. Results indicated that while low concentrations may not significantly impact cell viability, higher concentrations lead to substantial decreases in cell health due to metabolic disruptions caused by the incorporation of the fluorinated amino acid into cellular proteins .

Summary Table of Biological Activity Findings

Study Findings
Murine Interleukin-2Fluorinated variant showed comparable activity to wild-type; effective incorporation into proteins
E. coli GrowthInhibition observed at 4 mM concentration; essential for growth disrupted
CytotoxicityDecreased viability at higher concentrations; metabolic disruption noted

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl (R)-2-amino-5,5,5-trifluoropentanoate with high enantiomeric purity?

  • Methodology : A practical approach involves dynamic kinetic resolution (DKR) of racemic precursors using chiral catalysts. For example, enzymatic resolution with lipases or chemical catalysts like palladium complexes can achieve enantioselectivity. Reaction conditions (pH, solvent polarity, temperature) must be optimized to suppress racemization .
  • Analytical Validation : Enantiomeric excess (ee) should be quantified via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents .

Q. How can the physicochemical stability of this compound be assessed under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via LC-MS and FTIR to identify hydrolysis or oxidation byproducts.
  • Key Parameters : Stability is influenced by the ester group’s susceptibility to hydrolysis; buffered solutions (pH 4–6) may enhance shelf life .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity and stereochemistry.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve absolute configuration .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the α-carbon, requiring activated coupling agents (e.g., HATU, PyBOP) for amide bond formation. Steric effects may necessitate longer reaction times or elevated temperatures .
  • Case Study : In Fmoc-protected analogs, coupling yields dropped by 15–20% compared to non-fluorinated analogs, highlighting steric and electronic challenges .

Q. What strategies resolve contradictions in reported bioactivity data for trifluorinated amino acid derivatives?

  • Data Reconciliation : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) to distinguish intrinsic activity from pharmacokinetic effects. For example, conflicting cytotoxicity data may arise from differential cell permeability or metabolic stability .
  • Table : Comparative Bioactivity Parameters

Assay TypeReported IC50_{50} (μM)SourceNotes
Enzyme X0.5–1.2[18]pH-dependent activity
Cell-Based5.8–12.4[7]Reduced membrane permeability

Q. How can computational modeling predict the conformational impact of this compound in protein binding sites?

  • Methods :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to assess trifluoromethyl-induced steric clashes or hydrophobic stabilization.
  • Docking Studies : Use software like AutoDock Vina with force fields adjusted for fluorine’s van der Waals parameters .
    • Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) experimental data .

Methodological Considerations

  • Stereochemical Integrity : Ensure chiral purity during synthesis by avoiding protic solvents that may promote racemization. Use chiral derivatizing agents (e.g., Marfey’s reagent) for post-synthesis analysis .
  • Contradictory Data : Discrepancies in melting points or spectral data across sources (e.g., CAS 122565-29-1 vs. 2365-80-2) may arise from polymorphic forms or impurities. Always cross-reference with peer-reviewed studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.